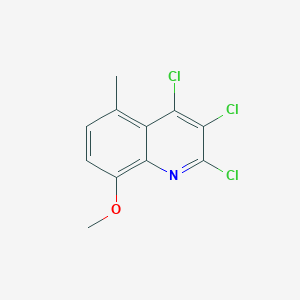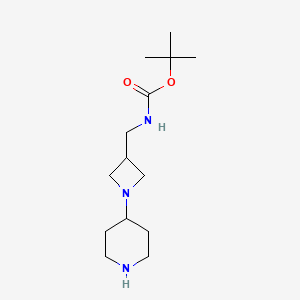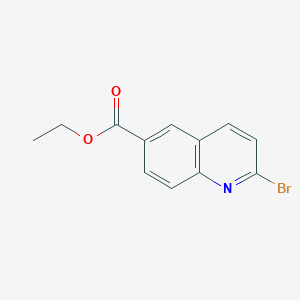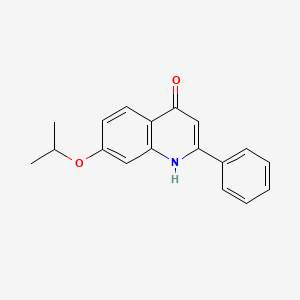
2,3,4-Trichloro-8-methoxy-5-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trichloro-8-methoxy-5-methylquinoline is a quinoline derivative characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group on its quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-8-methoxy-5-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, starting with aniline derivatives and employing cyclization reactions can yield quinoline derivatives . Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also utilized in the synthesis of quinoline compounds .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale cyclization reactions using readily available starting materials. The use of green chemistry principles, such as ionic liquid-mediated reactions and ultrasound irradiation, has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
2,3,4-Trichloro-8-methoxy-5-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines depending on the specific reagents and conditions used .
科学研究应用
2,3,4-Trichloro-8-methoxy-5-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives are studied for their potential antimicrobial and anticancer properties.
Industry: Quinoline compounds are used in the production of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2,3,4-Trichloro-8-methoxy-5-methylquinoline involves its interaction with specific molecular targets. Quinoline derivatives often act by intercalating into DNA, inhibiting enzymes, or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
相似化合物的比较
Similar Compounds
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline: Known for its cytotoxicity in colorectal cells.
Fluorinated Quinolines: Exhibit remarkable biological activity and are used in medicine.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, possessing interesting biological properties.
Uniqueness
2,3,4-Trichloro-8-methoxy-5-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methoxy group on the quinoline ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C11H8Cl3NO |
|---|---|
分子量 |
276.5 g/mol |
IUPAC 名称 |
2,3,4-trichloro-8-methoxy-5-methylquinoline |
InChI |
InChI=1S/C11H8Cl3NO/c1-5-3-4-6(16-2)10-7(5)8(12)9(13)11(14)15-10/h3-4H,1-2H3 |
InChI 键 |
FUHPHGSJTJGUEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)OC)N=C(C(=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)
![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)



![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)
![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)




